5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as acetylcholinesterase and RNase H, which are involved in neurotransmission and viral replication, respectively.
Molecular Targets: The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 5-(4-methylphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide apart from similar compounds is its unique combination of biological activities and its potential as a versatile building block for the synthesis of novel therapeutic agents .
Properties
CAS No. |
93501-52-1 |
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Molecular Formula |
C13H14N4O2S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N'-(3-oxocyclohexen-1-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c18-11-3-1-2-10(6-11)15-16-12(19)9-7-14-13-17(8-9)4-5-20-13/h4-7,15H,1-3,8H2,(H,16,19) |
InChI Key |
BGHDHUTYNRKMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CN=C3N(C2)C=CS3 |
Origin of Product |
United States |
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